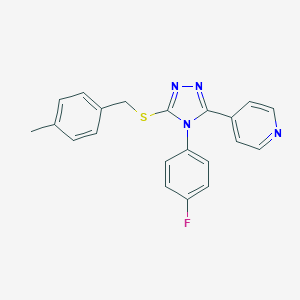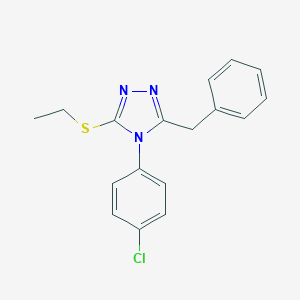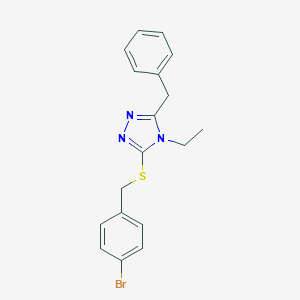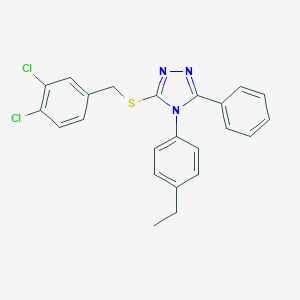
4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 4-methylbenzyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 4-methylbenzyl sulfide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluorobenzaldehyde with 4-methylthiobenzylamine to form an intermediate, which is then cyclized with hydrazine hydrate and pyridine-2-carboxylic acid under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 4-methylbenzyl sulfide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 4-methylbenzyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 4-methylbenzyl sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and the fluorophenyl group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine
- 4-Fluorophenyl 4-methoxyphenyl sulfone
- (4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone
Uniqueness
4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 4-methylbenzyl sulfide is unique due to its specific combination of functional groups and the presence of the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and selectivity towards certain molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
663213-30-7 |
|---|---|
Molecular Formula |
C21H17FN4S |
Molecular Weight |
376.5g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H17FN4S/c1-15-2-4-16(5-3-15)14-27-21-25-24-20(17-10-12-23-13-11-17)26(21)19-8-6-18(22)7-9-19/h2-13H,14H2,1H3 |
InChI Key |
LZJJBLUIDAUGKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=NC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B425133.png)

![ethyl 4-{3-[(4-fluorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-yl}phenyl ether](/img/structure/B425135.png)
![2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B425136.png)
![N-benzyl-2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B425137.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B425138.png)
![1-(2,6-dimethylpiperidin-1-yl)-2-{[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B425140.png)
![3-Benzyl-2-(benzylimino)-5-{[5-(2-pyrimidinylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B425143.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B425147.png)
![N-(3-chlorophenyl)-2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425148.png)
![2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B425149.png)
![N-(4-methoxyphenyl)-2-{[4-propyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425152.png)
